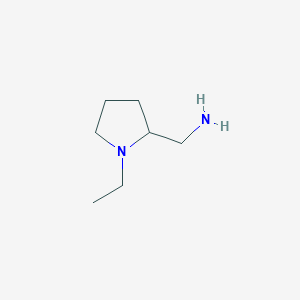

2-(Aminomethyl)-1-ethylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057698 | |

| Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-12-1 | |

| Record name | 2-(Aminomethyl)-1-ethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-2-ylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPYRROLIDIN-2-YLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2U95PPN4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Aminomethyl)-1-ethylpyrrolidine CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-1-ethylpyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, synthesis and analysis protocols, and its primary application as a precursor to pharmacologically active compounds.

Chemical Identity and Properties

This compound is a substituted pyrrolidine (B122466) that exists as a racemic mixture or as individual enantiomers. The (S)-enantiomer is a crucial building block for the synthesis of the antipsychotic and prokinetic agent, Levosulpiride.[1][2]

CAS Numbers:

| Form | CAS Number |

| Racemic Mixture | 26116-12-1 |

| (S)-(-)-enantiomer | 22795-99-9[3] |

| (R)-(+)-enantiomer | 22795-97-7 |

Synonyms:

A variety of synonyms are used to identify this compound in literature and commercial listings.[4]

| Synonym |

| (1-Ethyl-2-pyrrolidinyl)methylamine |

| (±)-2-(Aminomethyl)-1-ethylpyrrolidine |

| 1-(1-Ethylpyrrolidin-2-yl)methanamine |

| 1-Ethyl-2-(aminomethyl)pyrrolidine |

| 1-Ethyl-2-pyrrolidinemethylamine |

| N-Ethyl-2-aminomethylpyrrolidine |

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 58-60 °C @ 16 mmHg | [5] |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4670 | |

| Flash Point | 56 °C (133 °F) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR (400 MHz, CDCl₃):

| Assignment | Chemical Shift (ppm) |

| A | 3.152 |

| B¹ | 2.821 |

| C² | 2.722 |

| D² | 2.675 |

| E | 2.367 |

| F¹ | 2.205 |

| G | 2.136 |

| J | 2.05 |

| K | 1.880 |

| L³ | 1.74 |

| M³ | 1.71 |

| P | 1.604 |

| Q | 1.097 |

| Data corresponds to the (R)-(+)-enantiomer, which is representative of the racemic mixture.[6] |

¹³C NMR:

While a specific spectrum with assigned peaks was not retrieved, the expected chemical shifts based on the structure are in the following ranges:

-

Aliphatic carbons (pyrrolidine ring and ethyl group): 10-60 ppm

-

Carbon adjacent to nitrogen atoms: 40-70 ppm Spectra are available for viewing in chemical databases.[7]

Mass Spectrometry (GC-MS):

| m/z | Relative Intensity |

| 98.0 | 100.0 |

| 70.0 | 21.2 |

| 28.0 | 9.1 |

| 99.0 | 7.5 |

| 43.0 | 6.8 |

| 41.0 | 5.1 |

| 68.0 | 4.5 |

| 56.0 | 4.3 |

| 96.0 | 4.2 |

| 30.0 | 3.7 |

| Data corresponds to the (R)-(+)-enantiomer, which is representative of the racemic mixture.[6][8][9] |

Infrared (IR) Spectroscopy:

A reference spectrum is available, and the characteristic absorption peaks are consistent with the functional groups present.[5]

-

N-H stretch (primary amine): 3550–3250 cm⁻¹ (medium, broad, typically two bands)

-

C-H stretch (alkane): 3000–2850 cm⁻¹ (strong)

-

N-H bend (primary amine): 1650–1580 cm⁻¹ (medium)

-

C-N stretch: 1250–1020 cm⁻¹ (medium)

Experimental Protocols

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[10]

Materials:

-

1-ethyl-2-nitromethylenepyrrolidine

-

Saturated aqueous sodium carbonate solution

-

2 N aqueous sodium carbonate solution

-

Carbon dioxide gas

-

Diluted hydrochloric acid

-

Diluted sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous magnesium sulfate

-

Electrolytic apparatus with a porous unglazed cylinder, copper plate cathode, and palladium plate anode

Procedure:

-

Apparatus Setup: Use a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length) as a diaphragm. A copper plate (40 × 180 mm²) serves as the cathode and a palladium plate (30 × 40 mm²) as the anode.

-

Electrolyte Addition: Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (inside the cylinder). In the cathode chamber (the beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

-

Pre-electrolysis: Pass carbon dioxide through the catholyte solution and conduct pre-electrolysis for several minutes.

-

Reaction: Add 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder to the cathode chamber. Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23 °C, while bubbling carbon dioxide through the catholyte.

-

Work-up:

-

Acidify the catholyte solution with diluted hydrochloric acid and distill off the methanol under reduced pressure.

-

Make the residue strongly basic with a diluted aqueous sodium hydroxide solution.

-

Extract the resulting solution with ether.

-

Dry the ether extract over anhydrous magnesium sulfate.

-

Distill off the ether.

-

-

Purification: Purify the residue by distillation under reduced pressure to obtain oily 2-aminomethyl-1-ethylpyrrolidine (yield: ~95%).[10]

Chiral Separation via HPLC (Indirect Method)

The enantiomers of this compound can be separated by HPLC after derivatization.[11]

Materials:

-

(rac)-2-(aminomethyl)-1-ethylpyrrolidine

-

4-nitrobenzoic acid (derivatizing agent)

-

Chiralcel OD-H analytical column (250 x 4.6 mm)

-

n-hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Triethylamine (TEA)

-

HPLC system with UV and optical rotation (OR) detectors

Procedure:

-

Derivatization: React (rac)-2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides. This introduces a chromophore for UV detection.

-

HPLC Analysis:

-

Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm and optical rotation.

-

-

Analysis: The diastereomeric derivatives are separated on the chiral stationary phase, allowing for the determination of the enantiomeric purity of the original sample.

Synthesis of Levosulpiride from (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine

This protocol outlines the final condensation step in the synthesis of Levosulpiride.[1][10]

Materials:

-

(S)-(-)-2-aminomethyl-1-ethylpyrrolidine

-

Methyl 2-methoxy-5-sulfamoylbenzoate

-

n-Butanol

-

Concentrated hydrochloric acid

-

Concentrated ammonia

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 143 g of (S)-2-(aminomethyl)-1-ethylpyrrolidine and 260 g of methyl 2-methoxy-5-sulfamoylbenzoate in 1040 ml of n-butanol.

-

Condensation: Reflux the mixture for 20 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract with a solution of 115 g of concentrated hydrochloric acid in 1040 ml of water.

-

Separate the aqueous phase and make it alkaline with approximately 95 g of concentrated ammonia.

-

-

Isolation and Purification:

-

Filter the resulting precipitate.

-

Dry the solid to obtain crude Levosulpiride (molar yield ~75%).

-

The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.[10]

-

Applications in Drug Development

The primary role of this compound in drug development is as a chiral synthon, particularly its (S)-enantiomer.

Precursor to Levosulpiride: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is an indispensable intermediate for the synthesis of Levosulpiride.[2] Levosulpiride is a selective antagonist of dopamine (B1211576) D₂ receptors with prokinetic and antipsychotic properties.[12] The stereochemistry at the pyrrolidine ring is crucial for its pharmacological activity.

Dopamine D₂ Receptor Antagonism: Levosulpiride, derived from the (S)-enantiomer, exhibits a binding affinity (Ki) for the human dopamine D₂ receptor in the low nanomolar range.

| Compound | Receptor | Kᵢ (nM) |

| Levosulpiride ((-)-sulpiride) | Dopamine D₂ (human) | 20.6 - 29 |

| This data for the final drug product highlights the biological relevance of its precursor, (S)-2-(aminomethyl)-1-ethylpyrrolidine.[13] |

PET Imaging Ligands: The structural motif of this compound is relevant to the development of ligands for Positron Emission Tomography (PET) imaging, which can be used to study dopamine D₂ receptors in the brain.[14]

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Electrolytic synthesis of racemic this compound.

Chiral Separation Workflow

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Role in Levosulpiride Synthesis and Action

Caption: Pathway from chiral intermediate to pharmacological action.

References

- 1. benchchem.com [benchchem.com]

- 2. apicule.com [apicule.com]

- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 643457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 6. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE(22795-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]

- 10. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 11. This compound(26116-12-1) 1H NMR [m.chemicalbook.com]

- 12. droracle.ai [droracle.ai]

- 13. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents [patents.google.com]

Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic pathway for the preparation of 2-(aminomethyl)-1-ethylpyrrolidine, a valuable building block in pharmaceutical and organic chemistry, starting from the readily available chiral precursor, L-proline. The described methodology focuses on a three-step sequence involving N-ethylation, amidation, and subsequent reduction.

Synthetic Strategy Overview

The synthesis commences with the N-ethylation of L-proline to yield N-ethyl-L-proline. This intermediate is then converted to its corresponding amide, N-ethyl-L-prolinamide. The final step involves the reduction of the amide functionality to afford the target molecule, this compound. This strategy preserves the stereochemistry at the C2 position originating from L-proline.

Caption: Overall synthetic pathway from L-proline.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step. The quantitative data for each reaction is summarized in the subsequent tables.

Step 1: Synthesis of N-Ethyl-L-proline

The N-ethylation of L-proline can be achieved via reductive amination using acetaldehyde (B116499) in the presence of a reducing agent.

Experimental Protocol:

-

To a solution of L-proline in an appropriate solvent (e.g., methanol), add acetaldehyde.

-

The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent, such as sodium borohydride, while maintaining the temperature.

-

Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure.

-

The residue is then subjected to an acidic work-up to isolate the N-ethyl-L-proline.

Step 2: Synthesis of N-Ethyl-L-prolinamide

The conversion of N-ethyl-L-proline to its amide can be performed by first activating the carboxylic acid, followed by treatment with ammonia (B1221849).

Experimental Protocol:

-

N-ethyl-L-proline is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

The solution is cooled to 0 °C, and a coupling agent (e.g., ethyl chloroformate) and a base (e.g., triethylamine) are added to form the mixed anhydride.

-

The reaction mixture is then treated with a source of ammonia (e.g., bubbling ammonia gas or adding an aqueous ammonia solution).

-

After stirring for a specified period, the reaction is quenched, and the product is extracted, dried, and purified.

Step 3: Synthesis of this compound

The final step is the reduction of the amide group of N-ethyl-L-prolinamide to the primary amine using a powerful reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol:

-

A suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., tetrahydrofuran) is prepared in an inert atmosphere.[1]

-

A solution of N-ethyl-L-prolinamide in the same dry solvent is added dropwise to the LAH suspension at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred until the reduction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

-

The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the crude product.

-

Purification by distillation under reduced pressure affords the final this compound.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: N-Ethylation of L-proline

| Parameter | Value | Reference |

| L-proline (molar eq.) | 1.0 | |

| Acetaldehyde (molar eq.) | 1.1 - 1.5 | [2][3] |

| Reducing Agent (molar eq.) | 1.0 - 1.5 | [2] |

| Solvent | Methanol | [2] |

| Temperature (°C) | 0 - 25 | [2] |

| Reaction Time (h) | 2 - 6 | |

| Yield (%) | 70 - 85 |

Table 2: Amidation of N-Ethyl-L-proline

| Parameter | Value | Reference |

| N-Ethyl-L-proline (molar eq.) | 1.0 | |

| Coupling Agent (molar eq.) | 1.1 | |

| Base (molar eq.) | 1.2 | |

| Ammonia Source | Gaseous NH₃ | |

| Solvent | Dichloromethane | |

| Temperature (°C) | 0 - 25 | |

| Reaction Time (h) | 4 - 12 | |

| Yield (%) | 75 - 90 |

Table 3: Reduction of N-Ethyl-L-prolinamide

| Parameter | Value | Reference |

| N-Ethyl-L-prolinamide (molar eq.) | 1.0 | |

| Lithium Aluminum Hydride (molar eq.) | 1.5 - 2.0 | [1][4][5] |

| Solvent | Tetrahydrofuran | [1] |

| Temperature (°C) | 0 - 65 (reflux) | [1] |

| Reaction Time (h) | 6 - 24 | [1] |

| Yield (%) | 80 - 95 | [1] |

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the key stages of the synthesis.

Caption: Workflow for the N-ethylation of L-proline.

Caption: Workflow for the amidation of N-ethyl-L-proline.

Caption: Workflow for the reduction of N-ethyl-L-prolinamide.

Conclusion

The synthesis of this compound from L-proline is a robust process that can be accomplished in three main steps. The described protocols offer a clear pathway for obtaining this valuable chiral intermediate. Careful control of reaction conditions, particularly during the reduction step with lithium aluminum hydride, is crucial for achieving high yields and purity. The presented data and workflows provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to implement this synthetic route.

References

Spectroscopic and Synthetic Profile of 2-(Aminomethyl)-1-ethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the versatile synthetic intermediate, 2-(Aminomethyl)-1-ethylpyrrolidine. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, this guide illustrates a common synthetic route and key mass spectral fragmentation pathways using DOT language diagrams to facilitate a comprehensive understanding of this compound's chemical characteristics.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound, a compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine

| Chemical Shift (ppm) | Description |

| 3.152 | CH |

| 2.821 | CH₂ |

| 2.722 | CH₂ |

| 2.675 | CH₂ |

| 2.367 | CH₂ |

| 2.205 | CH₂ |

| 2.136 | CH |

| 2.05 | - |

| 1.880 | CH₂ |

| 1.74 | CH₂ |

| 1.71 | CH₂ |

| 1.604 | - |

| 1.097 | CH₃ |

Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~60-70 | C2 (CH) |

| ~50-60 | C5 (CH₂) |

| ~45-55 | CH₂ (ethyl) |

| ~40-50 | CH₂NH₂ |

| ~20-30 | C3, C4 (CH₂) |

| ~10-15 | CH₃ (ethyl) |

Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results. The provided data is based on typical chemical shifts for similar amine structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine |

| 2960-2850 | C-H Stretch | Alkane |

| 1650-1580 | N-H Bend | Primary Amine |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 910-665 | N-H Wag | Primary/Secondary Amine |

This data is based on typical IR absorption regions for primary aliphatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine

| m/z | Relative Intensity (%) |

| 128 | ~5 (Molecular Ion) |

| 98 | 100 (Base Peak) |

| 97 | 1.9 |

| 96 | 4.2 |

| 82 | 2.9 |

| 70 | 21.2 |

| 68 | 4.5 |

| 56 | 4.3 |

| 43 | 6.8 |

| 41 | 5.1 |

| 28 | 9.1 |

Data sourced from ChemicalBook.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are provided below. These are generalized procedures based on standard laboratory practices for the analysis of small amine compounds.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00).

-

¹H NMR Data Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans were co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were used. Several thousand scans were typically required to obtain a spectrum with an adequate signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.

-

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum was typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Chromatographic Separation: The sample was injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

-

Mass Spectrometric Detection: The eluent from the GC column was introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 30-300 to detect the molecular ion and its fragments.

Visualizations

The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for this compound and its characteristic mass spectral fragmentation.

Caption: A representative synthetic route to this compound.

Caption: Primary fragmentation patterns of this compound in EI-MS.

References

An In-depth Technical Guide to 2-(Aminomethyl)-1-ethylpyrrolidine: Commercial Availability, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-1-ethylpyrrolidine, a key chiral intermediate in the pharmaceutical industry. The document details its commercial availability from various suppliers, including catalog numbers and specified purities for both its racemic and enantiomerically pure forms. A significant portion of this guide is dedicated to detailed experimental protocols for its synthesis, purification, and analytical characterization, with a focus on methods accessible to a laboratory setting. Furthermore, this guide explores the critical role of this compound as a building block in the synthesis of psychoactive drugs, particularly Levosulpiride. The mechanism of action of these derivatives is elucidated through an examination of their interaction with key signaling pathways, namely the dopamine (B1211576) D2 and serotonin (B10506) 5-HT4 receptor pathways. This document aims to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers in both its racemic form and as the enantiomerically pure (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, which is a crucial precursor for the synthesis of the antipsychotic drug Levosulpiride. The purity of the commercially available compound typically ranges from 95% to over 98%, as determined by gas chromatography (GC) or titration.

Below is a summary of representative commercial sources for this compound:

| Supplier | Product Name | CAS Number | Catalog Number | Stated Purity |

| Sigma-Aldrich | This compound | 26116-12-1 | 655600 | 97% |

| Thermo Scientific Chemicals | This compound, 95% | 26116-12-1 | AC179480100 | ≥94% (Titration) |

| Chem-Impex | This compound | 26116-12-1 | 03854 | ≥ 98% (GC) |

| TCI America | (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine | 22795-99-9 | A1301 | >98.0% (GC) |

| ChemScene | This compound | 26116-12-1 | CS-W013458 | ≥97% |

| BOC Sciences | (S)-1-ethyl-2-aminomethylpyrrolidine | 22795-99-9 | 22795-99-9 | 95% |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine

This method provides a high-yield synthesis of this compound through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[1][2][3]

Materials and Equipment:

-

H-type electrolytic apparatus with a sintered glass diaphragm or a B-type electrolytic apparatus with a porous unglazed cylinder

-

Copper plate cathode

-

Platinum disc or palladium plate anode

-

1-ethyl-2-nitromethylenepyrrolidine

-

Saturated aqueous sodium carbonate solution

-

2 N aqueous sodium carbonate solution

-

Carbon dioxide source

-

Dilute hydrochloric acid or sulfuric acid

-

Dilute aqueous sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous magnesium sulfate (B86663) or anhydrous potassium carbonate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the electrolytic apparatus. For a B-type apparatus, place the porous unglazed cylinder inside a 200 mL glass beaker. The copper plate will serve as the cathode in the outer chamber, and the platinum or palladium plate will be the anode in the inner chamber (the porous cylinder).

-

Electrolyte Addition: Add 50 mL of a saturated aqueous sodium carbonate solution to the anode chamber. In the cathode chamber, add a mixture of 70 mL of a 2 N aqueous sodium carbonate solution and 30 mL of methanol.

-

Pre-electrolysis: Begin stirring the catholyte solution and pass a stream of carbon dioxide through it. Apply a current to the cell for several minutes to pre-electrolyze the solution.

-

Reaction: Add 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder to the cathode chamber. Apply a constant current of 1 ampere for 2.5 hours while maintaining stirring and the carbon dioxide stream. The reaction temperature should be kept between 20-25°C.

-

Work-up:

-

After the electrolysis is complete, acidify the catholyte solution with dilute hydrochloric acid or sulfuric acid.

-

Remove the methanol from the solution by distillation under reduced pressure using a rotary evaporator.

-

Make the remaining aqueous solution strongly basic by adding a dilute aqueous sodium hydroxide solution.

-

Extract the product from the basic solution with ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate or anhydrous potassium carbonate.

-

Filter off the drying agent and remove the ether by distillation.

-

-

Purification: Purify the resulting oily residue by fractional distillation under reduced pressure. Collect the fraction boiling at 58-60°C at 16 mmHg. This should yield approximately 1.22 g (95%) of pure this compound.[1][2]

Synthesis via Reductive Amination of 1-Ethyl-1H-pyrrole-2-carbaldehyde

A common and versatile method for the synthesis of this compound is the reductive amination of 1-Ethyl-1H-pyrrole-2-carbaldehyde.[4][5]

Materials and Equipment:

-

Autoclave

-

1-Ethyl-1H-pyrrole-2-carbaldehyde

-

Palladium on carbon catalyst (5%)

-

Liquid ammonia

-

Methanol

-

Hydrogen gas source

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In an autoclave, combine 60 g of 1-Ethyl-1H-pyrrole-2-carbaldehyde, 5 g of 5% palladium on carbon catalyst, and 15 g of liquid ammonia.

-

Hydrogenation and Reductive Amination: Pressurize the autoclave with hydrogen gas to 35 kg and heat the reaction mixture to 95°C. Maintain these conditions until the reaction is complete.

-

Work-up:

-

Cool the autoclave and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and the methanol washings.

-

Recover the methanol by distillation.

-

-

Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.

Purification by Fractional Distillation

Fractional distillation under reduced pressure is the primary method for purifying this compound. This technique is effective for separating the desired product from starting materials, byproducts, and residual solvents.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.

-

Charging the Flask: Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.

-

Applying Vacuum: Gradually apply a vacuum to the system.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 58-60°C at 16 mmHg).[1][2]

-

Completion: Once the desired fraction has been collected, discontinue heating and carefully release the vacuum.

Enantiomeric Purity Determination by HPLC

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.

Method Overview: The primary amino group of this compound is derivatized with a chiral derivatizing agent or a UV-active agent to facilitate separation on a chiral stationary phase and enhance detection.

Example Protocol: Derivatization with 4-Nitrobenzoic Acid

-

Derivatization: React (rac)-2-(Aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid in the presence of a coupling agent (e.g., a carbodiimide) or after conversion of the acid to an activated species (e.g., an acid chloride) to form the corresponding amide.

-

HPLC Analysis:

-

Column: Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 254 nm

-

This method allows for the baseline separation of the two enantiomers, enabling accurate quantification of the enantiomeric excess.

Role in Drug Development and Relevant Signaling Pathways

This compound, particularly its (S)-enantiomer, is a vital building block for the synthesis of several psychoactive drugs. Its pyrrolidine (B122466) scaffold is a common motif in many pharmaceuticals targeting the central nervous system.

Synthesis of Levosulpiride

(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine is a key starting material for the synthesis of Levosulpiride, an antipsychotic and prokinetic agent. The synthesis involves the coupling of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine with a derivative of 2-methoxy-5-sulfamoylbenzoic acid.

Signaling Pathways

Levosulpiride, synthesized from (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, exerts its therapeutic effects by modulating specific neurotransmitter receptor signaling pathways.

Levosulpiride is a selective antagonist of the dopamine D2 receptor. In the central nervous system, dopamine receptors are G protein-coupled receptors (GPCRs). The D2 receptor is coupled to a Gαi/o protein.

-

Mechanism of Action: When dopamine binds to the D2 receptor, the Gαi/o protein is activated, which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Levosulpiride, by blocking the D2 receptor, prevents this dopamine-induced inhibition, thereby modulating downstream signaling cascades.

Levosulpiride also acts as an agonist at the serotonin 5-HT4 receptor, which is particularly relevant for its prokinetic effects in the gastrointestinal tract. The 5-HT4 receptor is a GPCR coupled to a Gαs protein.

-

Mechanism of Action: When an agonist like Levosulpiride binds to the 5-HT4 receptor, the Gαs protein is activated. This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. In the enteric nervous system, this signaling cascade enhances the release of acetylcholine, which promotes gastrointestinal motility.

Experimental Workflow Overview

The following diagram illustrates a typical workflow from the synthesis of this compound to its use in the preparation of a final drug product, incorporating key quality control steps.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. Its synthesis and purification can be achieved through established laboratory procedures, and its purity can be rigorously assessed using standard analytical techniques. The critical role of its (S)-enantiomer in the synthesis of Levosulpiride highlights its importance in the development of drugs targeting dopamine and serotonin pathways. This guide provides a foundational resource for researchers and professionals working with this versatile intermediate, from bench-scale synthesis to its application in medicinal chemistry and drug discovery.

References

- 1. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 26116-12-1 [chemicalbook.com]

The Strategic Role of 2-(Aminomethyl)-1-ethylpyrrolidine as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis, the principle of chirality is of paramount importance. Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images known as enantiomers. Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or, in some cases, contribute to adverse effects[1]. This necessitates the use of enantiomerically pure compounds in drug development. Chiral building blocks—enantiomerically enriched compounds used as starting materials or key intermediates—are fundamental to this endeavor, providing a predefined stereochemical center to construct complex drug molecules with the correct three-dimensional architecture[1].

Among these crucial synthons, 2-(aminomethyl)-1-ethylpyrrolidine, particularly its (S)-enantiomer, has emerged as a valuable and versatile chiral building block[1][2][3]. Its pyrrolidine (B122466) framework is a common motif in a multitude of biologically active compounds and approved drugs[4][5]. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, and critical applications in drug development and asymmetric catalysis.

Physicochemical and Spectroscopic Data

This compound is a substituted pyrrolidine that exists as a colorless to pale yellow liquid with a characteristic amine-like odor[2][6]. It is available as a racemic mixture and as individual (S)- and (R)-enantiomers. The physical and chemical properties are crucial for its application in synthesis and are summarized below.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | Racemic (±) | (S)-(-)-Enantiomer | (R)-(+)-Enantiomer |

| Appearance | Clear yellow liquid[6][7] | Clear colorless to faintly yellow liquid[2] | Data not available |

| Molecular Formula | C₇H₁₆N₂[6][8] | C₇H₁₆N₂[9] | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [8] | 128.22 g/mol [9] | 128.22 g/mol |

| CAS Number | 26116-12-1[6] | 22795-99-9[2][9] | 22795-97-7[10] |

| Boiling Point | 58-60 °C at 16 mmHg[7] | 50-52 °C[9] | Data not available |

| Density | 0.884 g/mL at 25 °C[7] | 0.919 g/mL at 25 °C[9] | Data not available |

| Refractive Index (n20/D) | 1.466 | 1.4670[9] | Data not available |

| pKa | 10.04 ± 0.40 (Predicted)[6] | 10.04 ± 0.40 (Predicted)[2] | Data not available |

| Optical Activity | Not applicable | [α]/D −109.0 to −95.0° (c = 1 in methanol)[9] | Data not available |

| Water Solubility | Soluble/Very Soluble[6] | Moderately Soluble[2] | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Summary |

| ¹H NMR | Spectrum available[11] |

| ¹³C NMR | Spectrum available; Solvent: Chloroform-d[12] |

| IR (FTIR) | Spectrum available; Technique: Capillary Cell (Neat)[8] |

| Mass Spec (GC-MS) | Spectrum available[8][10] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Common laboratory and industrial methods include reductive amination, catalytic hydrogenation, and electrolytic reduction[6].

-

Reductive Amination : A prevalent method involves the reaction of 1-ethylpyrrolidine-2-carbaldehyde (B15500923) with ammonia (B1221849) or an ammonia source, followed by reduction with an agent like sodium cyanoborohydride[6].

-

Catalytic Hydrogenation : This route can be achieved through the hydrogenation of corresponding nitrile or oxime precursors[6].

-

Electrolytic Reduction : An industrially advantageous method involves the electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine, which can produce the final product in high yield and purity[13][14].

Figure 1: General synthetic routes to this compound.

Experimental Protocol: Electrolytic Reduction Synthesis

This protocol is adapted from patented industrial processes for its high yield and purity[14][15].

Objective: To synthesize this compound via electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine.

Apparatus:

-

200 mL glass beaker (cathode chamber)

-

Porous unglazed cylinder (anode chamber)

-

Copper plate cathode

-

Palladium or Platinum plate anode

-

DC power supply

-

Magnetic stirrer

Reagents:

-

1-ethyl-2-nitromethylene-pyrrolidine (starting material)

-

Saturated aqueous sodium carbonate solution

-

2N aqueous sodium carbonate solution

-

Carbon dioxide gas

-

Ether (for extraction)

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

Cell Assembly: Place the porous cylinder inside the glass beaker. Insert the copper cathode into the beaker (cathode chamber) and the palladium anode into the porous cylinder (anode chamber).

-

Electrolyte Addition: Add 50 mL of saturated aqueous sodium carbonate solution to the anode chamber. To the cathode chamber, add 70 mL of 2N aqueous sodium carbonate solution and 30 mL of methanol.

-

Pre-electrolysis: Begin stirring the catholyte solution and bubble carbon dioxide gas through it. Apply a current to perform pre-electrolysis for several minutes.

-

Reaction: Add 1.56 g of 1-ethyl-2-nitromethylene-pyrrolidine powder to the cathode chamber. Apply a constant current of 1 ampere for approximately 2.5 hours, maintaining the temperature at 20-23 °C. Continue bubbling carbon dioxide through the catholyte throughout the electrolysis.

-

Work-up: Upon completion, dismantle the cell. Make the catholyte solution strongly basic with a dilute aqueous sodium hydroxide (B78521) solution.

-

Extraction: Extract the resulting solution multiple times with ether.

-

Drying and Isolation: Combine the ether extracts and dry over anhydrous potassium carbonate. Distill off the ether.

-

Purification: Purify the resulting residue by distillation under reduced pressure (boiling point: 58-60 °C at 16 mmHg) to yield the oily product, this compound[14]. A reported yield for this process is approximately 95%[14][15].

Core Application in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, most notably antipsychotic drugs where the specific stereochemistry is vital for efficacy[1].

Case Study: Synthesis of Levosulpiride

Levosulpiride, an effective antipsychotic and prokinetic agent, specifically requires the (S)-enantiomer of this compound as its starting material[16]. The incorporation of this chiral building block ensures the final active pharmaceutical ingredient (API) is enantiomerically pure, maximizing therapeutic benefits and minimizing potential side effects[1].

Figure 2: Key reaction in the synthesis of Levosulpiride.

Experimental Protocol: Synthesis of Levosulpiride

This protocol describes the final amidation step to produce Levosulpiride from its key chiral intermediate[16].

Objective: To synthesize Levosulpiride from (S)-2-(aminomethyl)-1-ethylpyrrolidine.

Reagents:

-

(S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g)

-

Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)

-

n-Butanol (1040 mL)

-

Concentrated hydrochloric acid (115 g)

-

Water (1040 mL)

-

Concentrated ammonia (approx. 95 g)

Procedure:

-

Reaction Setup: Combine (S)-2-(aminomethyl)-1-ethylpyrrolidine, methyl 2-methoxy-5-sulfamoylbenzoate, and n-butanol in a suitable reaction vessel.

-

Reflux: Heat the mixture to reflux and maintain for 20 hours.

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the mixture with a solution of concentrated hydrochloric acid in water.

-

Basification and Precipitation: Separate the aqueous phase and alkalinize it with concentrated ammonia.

-

Isolation: Filter the resulting precipitate and dry to obtain crude Levosulpiride. The reported molar yield is 75%.

-

Purification (Optional): The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.

Role in Asymmetric Catalysis

Beyond its direct use in API synthesis, derivatives of this compound are employed as powerful organocatalysts in asymmetric transformations[17][]. These proline-based catalysts are effective in reactions such as Aldol, Mannich, and Michael additions[].

Application in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. A catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine has shown high efficiency and stereoselectivity in the addition of cyclohexanone (B45756) to trans-β-nitrostyrene[17].

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. enamine.net [enamine.net]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 26116-12-1 [chemicalbook.com]

- 8. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(26116-12-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 14. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

Potential Applications of 2-(Aminomethyl)-1-ethylpyrrolidine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)-1-ethylpyrrolidine has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features, including a pyrrolidine (B122466) ring and a primary amine, make it a key component in the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the applications of the this compound scaffold, with a particular focus on its role in the development of ligands for dopamine (B1211576), serotonin (B10506), and sigma receptors. This document details synthetic methodologies, presents quantitative pharmacological data, and illustrates the relevant signaling pathways to provide a thorough resource for researchers in drug discovery and development.

Introduction

The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry. The specific stereochemistry and conformational rigidity of the pyrrolidine ring can significantly influence the binding affinity and selectivity of a ligand for its biological target. This compound, particularly its chiral enantiomers, serves as a crucial starting material for introducing this privileged scaffold into drug candidates. Its primary amine allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will explore the synthetic utility and pharmacological significance of this compound, focusing on its application in the development of antagonists for the dopamine D2 receptor, agonists for the serotonin 5-HT4 receptor, and ligands for the sigma-1 receptor.

Synthetic Methodologies

The primary amine of this compound is a versatile functional group that readily participates in a variety of chemical transformations, most notably acylation and sulfonylation reactions, to generate a library of derivatives.

General Synthesis of N-Substituted Benzamides

A common and effective method for derivatizing this compound is through the formation of an amide bond with a substituted benzoic acid. This approach has been extensively used to synthesize compounds with activity at dopamine and serotonin receptors.

Experimental Protocol: Synthesis of Levosulpiride

Levosulpiride, the (S)-enantiomer of sulpiride, is a potent D2 receptor antagonist and is synthesized from (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

-

Reaction: A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.

-

Work-up: The reaction mixture is cooled to room temperature and extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).

-

Isolation: The aqueous phase is then made alkaline with concentrated ammonia (B1221849) (approximately 95 g). The resulting precipitate is filtered and dried to yield Levosulpiride.

-

Purification: The crude product can be recrystallized from an alcohol such as methanol (B129727) or ethanol (B145695) to afford the purified product.

General Synthesis of N-Substituted Benzenesulfonamides

The primary amine of this compound can also be derivatized with various aryl sulfonyl chlorides to produce sulfonamides.

Experimental Protocol: General Synthesis of Benzenesulfonamide Derivatives

-

Reaction: A mixture of (rac)-2-(aminomethyl)-1-ethylpyrrolidine (0.70 mL, 5 mmol), an appropriate aryl sulfonyl chloride (5 mmol), and pyridine (B92270) (25 mL) is stirred overnight at room temperature.

-

Work-up: After the reaction is complete, pyridine is removed under reduced pressure.

-

Purification: The desired product is purified by column chromatography on silica (B1680970) gel, eluting with a solvent system such as ethyl acetate/petroleum ether/triethylamine (1:1:0.04, v/v/v).

Pharmacological Applications and Quantitative Data

Derivatives of this compound have shown significant activity at several key CNS receptors. The following sections summarize the available quantitative data for these interactions.

Dopamine D2 Receptor Antagonists

Substituted benzamides incorporating the (S)-2-(aminomethyl)-1-ethylpyrrolidine moiety are a well-established class of dopamine D2 receptor antagonists. Levosulpiride is a prime example, exhibiting high affinity and selectivity for the D2 receptor. The stereochemistry of the pyrrolidine ring is crucial for activity, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

| Compound | Substitution Pattern | Receptor | Ki (nM) | Reference |

| (S)-6b | 5-iodo-2-methoxybenzamide | Dopamine D2 | 1.2 | [1] |

| Levosulpiride | 5-sulfamoyl-2-methoxybenzamide | Dopamine D2 | ~1 | [2] |

| Eticlopride Analog 33 | O-alkylated dihydroquinolinone | Dopamine D2 | 1.77 | [3] |

| Eticlopride Analog 34 | O-alkylated dihydroquinolinone | Dopamine D2 | 2.57 | [3] |

| Eticlopride Analog 46 | O-alkylated indole-2-carboxamide | Dopamine D2 | 2.54 | [3] |

| Eticlopride Analog 47 | O-alkylated benzofuran-2-carboxamide | Dopamine D2 | 2.29 | [3] |

Serotonin 5-HT4 Receptor Agonists

The this compound scaffold has also been incorporated into ligands targeting the serotonin 5-HT4 receptor. These compounds often act as agonists and have potential applications in treating gastrointestinal disorders and cognitive deficits.

| Compound | Receptor | EC50 (nM) | Reference |

| BIMU 8 | 5-HT4 | 760 | [4] |

| BIMU 1 | 5-HT4 | 3190 | [4] |

| DAU 6236 | 5-HT4 | 129 | [5] |

| SC 53116 | 5-HT4 | 91 | [5] |

Sigma-1 Receptor Ligands

Derivatives of this compound have demonstrated high affinity for the sigma-1 receptor, a unique intracellular chaperone protein. These ligands are being investigated for their neuroprotective and therapeutic potential in a range of neurological disorders.

| Compound | Receptor | Ki (nM) | Reference |

| (-)-29 | Sigma-1 | 8.66 | |

| (+/-)-17 | Sigma-1 | 11 | |

| (-)-44 | Sigma-1 | 1.3 | |

| (+)-44 | Sigma-1 | 6 | |

| Dodecylamine | Sigma-1 | 183 | |

| Stearylamine | Sigma-1 | 8500 |

Signaling Pathways

Understanding the signaling pathways modulated by these receptors is crucial for elucidating the mechanism of action of drugs derived from this compound.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT4 Receptor Signaling

The serotonin 5-HT4 receptor is a Gs-protein coupled receptor. Agonist binding to the 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA and downstream signaling.

Caption: Serotonin 5-HT4 receptor agonist signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of calcium signaling between these organelles and in cellular stress responses. Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner BiP and modulate the activity of various ion channels and signaling proteins.

Caption: Sigma-1 receptor signaling mechanism.

Experimental Workflows

The development of novel ligands based on the this compound scaffold typically follows a standardized workflow from synthesis to pharmacological evaluation.

Caption: General experimental workflow for drug discovery.

Conclusion

This compound is a cornerstone building block in the design and synthesis of potent and selective ligands for a variety of CNS targets. Its utility is exemplified by the successful development of drugs like Levosulpiride. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to leverage the potential of this versatile chemical entity in their drug discovery endeavors.

References

- 1. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis and Utility of 2-(Aminomethyl)-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-1-ethylpyrrolidine, a key heterocyclic amine intermediate in pharmaceutical synthesis. The document details its discovery and history, physicochemical properties, synthesis methodologies, and its critical role in the production of psychoactive drugs.

Introduction

This compound is a substituted pyrrolidine (B122466) that has garnered significant attention not for its inherent biological activity, but as a crucial building block in the synthesis of various pharmaceuticals. While a specific date of discovery or a single discoverer is not well-documented in public literature, its synthesis and use, particularly of its chiral enantiomers, became prominent in the late 20th century with the development of asymmetric synthesis techniques for producing enantiomerically pure drugs.[1] This guide will focus on the synthesis of both the racemic mixture and its enantiomers, and its application in the production of notable neuroleptic agents.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3] It is soluble in water and many organic solvents.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |

| CAS Number | 26116-12-1 (racemic) | [4] |

| 22795-99-9 ((S)-enantiomer) | [5] | |

| Boiling Point | 58-60 °C at 16 mmHg | [6] |

| 50-52 °C ((S)-enantiomer) | [5] | |

| Density | 0.884 g/mL at 25 °C | [6] |

| 0.919 g/mL at 25 °C ((S)-enantiomer) | [5] | |

| Refractive Index (n20/D) | 1.4670 | [6] |

| 1.4670 ((S)-enantiomer) | [5] | |

| pKa | 10.04 ± 0.40 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with electrolytic reduction and reductive amination being the most notable.

A high-yield method for the synthesis of racemic this compound involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[7][8][9]

Experimental Protocol: Electrolytic Reduction [7][8]

-

Apparatus: An electrolytic cell, such as an H-shaped glass apparatus with a sintered glass diaphragm separating the anode and cathode chambers, or a beaker with a porous unglazed cylinder.

-

Electrodes: A copper plate is used as the cathode, and a palladium or lead plate serves as the anode.

-

Electrolyte:

-

Anode Chamber: A saturated aqueous solution of sodium carbonate or ammonium (B1175870) sulfate.

-

Cathode Chamber: A 2 N aqueous solution of sodium carbonate in methanol (B129727), or an aqueous methanol solution saturated with ammonium sulfate.

-

-

Procedure:

-

The electrolyte solutions are added to their respective chambers.

-

Pre-electrolysis is carried out for several minutes. In some variations, carbon dioxide is passed through the catholyte solution.

-

1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.

-

A current of approximately 1 ampere is applied for 2-2.5 hours with stirring, maintaining a temperature of 20-25 °C.

-

Upon completion, the catholyte solution is acidified with dilute hydrochloric acid, and the methanol is removed under reduced pressure.

-

The residue is made strongly basic with a dilute aqueous sodium hydroxide (B78521) solution and extracted with ether.

-

The ether extract is dried over anhydrous potassium carbonate or magnesium sulfate, and the ether is distilled off.

-

The resulting residue is distilled under reduced pressure to yield oily this compound.

-

Another common synthetic route is the reductive amination of 1-ethylpyrrolidine-2-carbaldehyde.[2] This method involves the reaction of the aldehyde with ammonia (B1221849) or an ammonium salt in the presence of a reducing agent.

Experimental Protocol: Reductive Amination (General) [2][10][11][12]

-

Reactants: 1-ethylpyrrolidine-2-carbaldehyde, ammonia or ammonium acetate (B1210297).

-

Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).

-

Solvent: A suitable protic solvent like methanol or ethanol.

-

Procedure:

-

1-ethylpyrrolidine-2-carbaldehyde is dissolved in the solvent.

-

Ammonia or ammonium acetate is added to the solution.

-

The mixture is stirred under mild acidic conditions to facilitate the formation of the imine intermediate.

-

Sodium cyanoborohydride is added portion-wise to reduce the imine to the corresponding amine.

-

The reaction is monitored for completion by techniques such as TLC or GC.

-

Work-up typically involves quenching the reaction, removing the solvent, and purifying the product by distillation or chromatography.

-

Enantiomeric Resolution

The (S)-enantiomer of this compound is a key intermediate for the synthesis of the antipsychotic drug Levosulpiride (B1682626).[13][14] This chiral amine can be obtained by the resolution of the racemic mixture.

A common method for resolving the racemic amine is through the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid.[13]

A more modern approach involves enzymatic kinetic resolution. Lipases can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[15]

Experimental Protocol: Enzymatic Resolution [15]

-

Enzyme: Lipase (B570770) from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa.

-

Reactants: Racemic this compound and an acylating agent such as benzyl (B1604629) acetate.

-

Solvent: An organic solvent like acetonitrile.

-

Procedure:

-

The racemic amine and benzyl acetate are dissolved in acetonitrile.

-

The lipase is added to the mixture.

-

The reaction is stirred, and the lipase selectively catalyzes the amidation of the (R)-enantiomer, forming N-((R)-1-ethylpyrrolidin-2-yl)methyl)acetamide.

-

The reaction is monitored for conversion.

-

Upon reaching the desired conversion, the enzyme is filtered off, and the solvent is evaporated.

-

The unreacted (S)-2-(Aminomethyl)-1-ethylpyrrolidine is isolated and purified by vacuum distillation.

-

Application in Pharmaceutical Synthesis

This compound is a vital intermediate in the synthesis of substituted benzamide (B126) antipsychotics, most notably Sulpiride and its active enantiomer, Levosulpiride.[16][17][18]

Levosulpiride is synthesized via a condensation reaction between (S)-2-(Aminomethyl)-1-ethylpyrrolidine and a derivative of 2-methoxy-5-sulfamoylbenzoic acid.[15][16]

Experimental Protocol: Synthesis of Levosulpiride [15][16]

-

Reactants: (S)-2-(Aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate.

-

Solvent: An alcoholic solvent such as methanol, ethanol, or n-butanol.

-

Procedure:

-

A mixture of (S)-2-(Aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in the chosen solvent is refluxed for several hours (e.g., 5-20 hours).

-

The reaction mixture is then cooled to room temperature.

-

In some procedures, the product is precipitated by the addition of a solvent like ethanol, filtered, washed, and dried.[16]

-

Alternatively, the cooled reaction mixture can be extracted with an acidic aqueous solution. The aqueous phase is then made alkaline with ammonia to precipitate the product, which is then filtered and dried.[15]

-

-

Yield: Molar yields of around 75% have been reported.[15]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of racemic this compound and its enzymatic resolution.

Caption: Synthesis of Levosulpiride from its key intermediates.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its role as a synthetic intermediate. While it lacks notable intrinsic pharmacological activity, its structural features, particularly in its chiral forms, are indispensable for the construction of more complex and therapeutically valuable molecules. The synthetic routes and resolution techniques detailed in this guide underscore the chemical ingenuity required in modern drug development and manufacturing. For researchers and scientists in this field, a thorough understanding of the synthesis and handling of such key intermediates is fundamental to the successful and efficient production of life-saving medicines.

References

- 1. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]

- 6. This compound | 26116-12-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 9. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of levosulpiride | Semantic Scholar [semanticscholar.org]

- 14. apicule.com [apicule.com]

- 15. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 16. benchchem.com [benchchem.com]

- 17. 2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1 [thegoodscentscompany.com]

- 18. Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamide s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-1-ethylpyrrolidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of 2-(aminomethyl)-1-ethylpyrrolidine derivatives. This class of compounds, particularly their benzamide (B126) and sulfonamide analogues, has been a subject of significant interest in medicinal chemistry, primarily for their potent activity at dopamine (B1211576) receptors, which are key targets in the treatment of various central nervous system (CNS) disorders.

Core Structure and Chemical Properties

This compound is a chiral amine that serves as a versatile scaffold in the synthesis of pharmacologically active molecules.[1] The core structure consists of a pyrrolidine (B122466) ring N-substituted with an ethyl group and bearing an aminomethyl substituent at the 2-position. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of a primary amine and a tertiary amine allows for a range of chemical reactions, including acylation and alkylation, to generate diverse libraries of compounds.[1]

Synthesis of Derivatives

The primary amine of this compound is a key functional group for the synthesis of various derivatives, most notably amides and sulfonamides. The general synthetic approaches are outlined below.

General Synthesis of Benzamide and Benzenesulfonamide Derivatives

A common synthetic route involves the reaction of (rac)-2-(aminomethyl)-1-ethylpyrrolidine with an appropriate aryl sulfonyl chloride or benzoyl chloride in the presence of a base, such as pyridine.[2] The reaction is typically stirred at room temperature overnight. Following the reaction, the base is removed under reduced pressure, and the crude product is purified by column chromatography.[2]

Electrolytic Reduction for the Core Scaffold

An alternative method for the synthesis of the this compound core involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine. This process is carried out under neutral to basic conditions using a copper cathode.[3][4] The product is then isolated by acidification, removal of solvent, basification, and extraction.[3][4]

Pharmacology and Mechanism of Action

Derivatives of this compound, particularly the substituted benzamides, are potent antagonists of the dopamine D2-like receptors (D2, D3, and D4).[5] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for D2-like receptors involves coupling to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses. D2-like receptors can also activate G-protein-regulated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

Structure-Activity Relationships (SAR)

The affinity of this compound derivatives for the D2-like receptors is highly dependent on the nature of the substituents on the aromatic ring of the benzamide or sulfonamide moiety.

A study by Pinna et al. (2002) on a series of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related analogues provided key insights into the SAR of these compounds at D2-like receptors.[5] The data from this study are summarized in the table below.

| Compound | R | X | IC50 (nM) vs [3H]Spiperone |

| 2a | H | CH=CH | 58 |

| 2b | 2-Cl | CH=CH | 120 |

| 2c | 2-Br | CH=CH | 35 |

| 2d | 2-I | CH=CH | 135 |

| 2e | 2-CH3 | CH=CH | >1000 |

| 2f | H | S | >1000 |

| 2g | 2-Cl | S | 250 |

| 2h | 2-Br | S | 48 |

| 2i | H | (CH2)2 | >1000 |

| 2j | 2-Cl | (CH2)2 | 65 |

| 2k | 2-Br | (CH2)2 | 2.5 |

Data extracted from Pinna et al., Bioorganic & Medicinal Chemistry, 2002, 10(8), 2485-96.[5]

-

Effect of Halogen Substitution: Introduction of a halogen at the 2-position of the aromatic ring generally influences D2-like receptor affinity. For the benzo[g]indole series, a bromine substituent (2c) was favorable compared to chlorine (2b) or iodine (2d).

-

Influence of the Heterocyclic/Carbocyclic Ring: The nature of the fused ring system significantly impacts activity. The benzo[g]indole (X=CH=CH) and the benzo[6][7]cyclohepta[b]pyrrole (X=(CH2)2) scaffolds were generally more potent than the benzothiopyrano[4,3-b]pyrrole (X=S) analogues.

-

Synergistic Effects: The combination of a 2-bromo substituent and the benzo[6][7]cyclohepta[b]pyrrole ring system in compound 2k resulted in a dramatic increase in affinity, with an IC50 of 2.5 nM, highlighting a synergistic effect between these structural features.[5]

Experimental Protocols

General Procedure for the Synthesis of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide Derivatives

The following is a general protocol adapted from the work of Pinna et al. (2002).[5]

-

Carboxylic Acid Activation: To a solution of the appropriate carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equivalents) is added portion-wise at room temperature under a nitrogen atmosphere. The mixture is stirred for 2 hours.

-

Amine Coupling: (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine (1.2 equivalents) is added to the reaction mixture, and stirring is continued for 24 hours at room temperature.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.

In Vitro Dopamine D2-like Receptor Binding Assay

The following is a representative protocol for determining the binding affinity of the synthesized compounds.

-

Tissue Preparation: Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Binding Assay: The assay is performed in a final volume of 1 mL containing the membrane preparation, [3H]Spiperone (a radiolabeled D2 antagonist) at a concentration of approximately 0.2 nM, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Incubation and Filtration: The mixture is incubated at 37°C for 30 minutes. The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Preclinical Development Workflow

The development of novel this compound derivatives as potential drug candidates typically follows a structured preclinical screening cascade.

Clinical Development